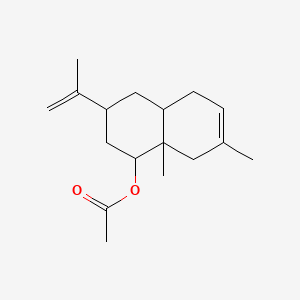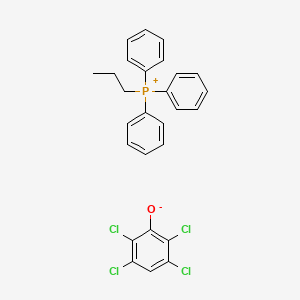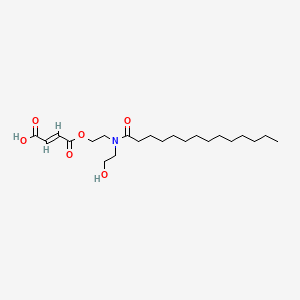
Xylityl glycoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylityl glycoside is a natural hydrophilic skincare ingredient derived from the glycosylation of xylitol, a polyol sugar known for its moisturizing properties. It is commonly found in the sugars of wheat and wood cellulose. This compound is valued for its ability to improve the epidermal water content by increasing dermal water reservoirs and enhancing hyaluronic acid production in the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Xylityl glycoside is synthesized through the glycosylation of xylitol. This process involves the reaction of xylitol with glucose under specific conditions to form the glycoside bond. The reaction typically requires the presence of an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the glycoside .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological methods to produce xylitol from xylose, glucose, or biomass hydrolysate. Microbial production of xylitol has gained attention due to its eco-friendly nature and wide substrate availability. Chemical synthesis of xylitol from xylose remains the dominant route for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Xylityl glycoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Glycosylation: Acid catalysts, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the glycosylation of xylitol is this compound. Oxidation and reduction reactions can lead to various derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Xylityl glycoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly used in skincare products for its moisturizing and skin-conditioning properties. In the medical field, this compound is explored for its potential to enhance the absorption of active ingredients and improve skin hydration .
Wirkmechanismus
Xylityl glycoside exerts its effects by optimizing the skin’s hydrous flow. It controls water circulation and reserves, reinforcing the synthesis of essential lipids and proteins involved in the organization of the corneus layer. This “anti-dehydration shield” action helps improve the epidermal water content and enhances hyaluronic acid production in the skin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xylitol: A sugar alcohol derived from wood, particularly birch bark, known for its sweetening properties and use in dental care.
Glucose: A simple sugar that serves as a building block for various glycosides.
Anhydroxylitol: A derivative of xylitol used in combination with xylityl glycoside for enhanced moisturizing effects.
Uniqueness
This compound is unique due to its dual-action moisturizing properties. It not only increases the water content of the skin but also improves the skin barrier by enhancing lipid and protein synthesis. This makes it a valuable ingredient in skincare formulations aimed at improving skin hydration and overall health .
Eigenschaften
CAS-Nummer |
1095751-96-4 |
|---|---|
Molekularformel |
C11H22O10 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
(2S,3R,4R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H22O10/c12-1-4(14)7(16)5(15)3-20-11-10(19)9(18)8(17)6(2-13)21-11/h4-19H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |
InChI-Schlüssel |
LTBAFRQKFIMYQK-DLWPFLMGSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(C(C(CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




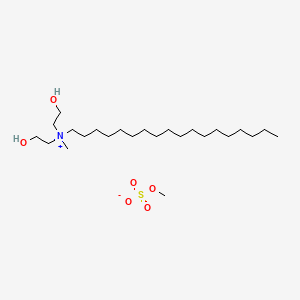

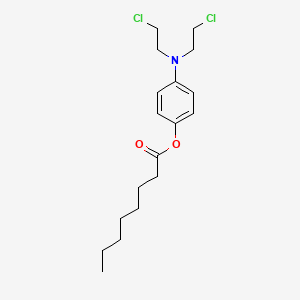
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)


